molecular formula C7H9N3O2 B2461764 methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate CAS No. 338956-47-1

methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate

Cat. No. B2461764
CAS RN: 338956-47-1
M. Wt: 167.168
InChI Key: JPTCOKRYRDIGTC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a triazole-based derivative and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

These applications highlight the versatility of methyl 4-(1H-1,2,4-triazol-1-yl)-2-butenoate and its potential impact across different scientific domains. Further research and development will uncover additional uses and enhance our understanding of this intriguing compound . If you need more information or have any other questions, feel free to ask! 😊

Mechanism of Action

Target of Action

Methyl 4-(1H-1,2,4-triazol-1-yl)-2-butenoate is a complex compound that interacts with various targetsSimilar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that Methyl 4-(1H-1,2,4-triazol-1-yl)-2-butenoate might interact with its targets, leading to changes in cell function and ultimately cell death.

Biochemical Pathways

Similar compounds have been shown to affect the biosynthesis of strigolactone, a plant hormone . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

The physicochemical properties of similar 1,2,4-triazole derivatives have been reported to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . This suggests that the compound might have a similar effect.

Action Environment

The synthesis of similar compounds has been reported to be influenced by environmental conditions . More research is needed to understand how environmental factors influence the action of this compound.

properties

IUPAC Name

methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)3-2-4-10-6-8-5-9-10/h2-3,5-6H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTCOKRYRDIGTC-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate

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